molecular formula C8H12O3 B12933483 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid

8-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B12933483
M. Wt: 156.18 g/mol
InChI Key: NSNRGOHLAHURBS-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]octane-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of catalytic asymmetric synthesis. One efficient method includes the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma, delta-ynones . Another method involves a tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methodologies used in laboratory synthesis can be scaled up for industrial applications. The use of catalytic processes and tandem reactions are particularly promising for large-scale production due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various diastereomers of 8-oxabicyclo[3.2.1]octane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives demonstrate significant binding profiles for the inhibition of dopamine and serotonin transporters, which are crucial in the treatment of neurological disorders . The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these molecular targets.

Comparison with Similar Compounds

Uniqueness: 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct reactivity and binding properties compared to its nitrogen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10)

InChI Key

NSNRGOHLAHURBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC1O2)C(=O)O

Origin of Product

United States

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